Predicted JNK1 Selectivity Filter: N-Methyl Amide vs. Primary Carboxamide
In the published SAR of thiophene-3-carboxamide JNK inhibitors, the primary 3-carboxamide is essential for activity. Replacement of the –CONH₂ group with –COOH, –COOEt, or –CN results in IC₅₀ values >100 µM, compared with 5.4 µM for the unsubstituted compound 5g [1]. While the N-methyl (–CONHCH₃) variant has not been explicitly reported, the complete intolerance for hydrogen-bond donor removal or steric bulk at this position strongly predicts that CAS 864974-70-9 will be inactive against JNK1 (estimated IC₅₀ > 100 µM). This creates a built-in selectivity filter: the compound is expected to be JNK-sparing, whereas many closely related thiophene-3-carboxamide analogs are potent JNK inhibitors.
| Evidence Dimension | JNK1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 100 µM (based on SAR for carboxamide modifications) |
| Comparator Or Baseline | Compound 5g (primary thiophene-3-carboxamide): IC₅₀ = 5.4 µM; Acid (5a), Ester (5b), and Nitrile (5c) analogs: IC₅₀ > 100 µM |
| Quantified Difference | Predicted >18.5-fold selectivity window against JNK1 relative to primary carboxamide analogs |
| Conditions | JNK1 LanthaScreen kinase assay; recombinant JNK1 enzyme; TR-FRET detection |
Why This Matters
For scientists screening against kinase panels, the predicted JNK-sparing profile reduces the risk of false-positive hits arising from non-specific JNK inhibition, a common liability of thiophene-3-carboxamide chemotypes.
- [1] Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorg Med Chem. 2011;19(8):2582–2588. Table 1. doi:10.1016/j.bmc.2011.03.017 View Source
